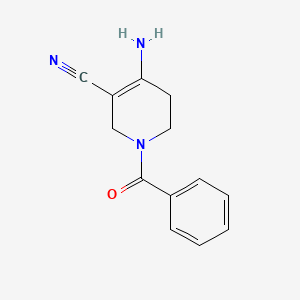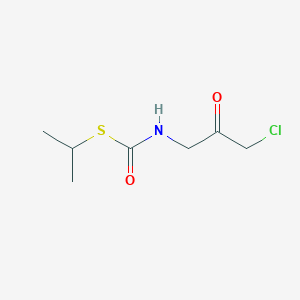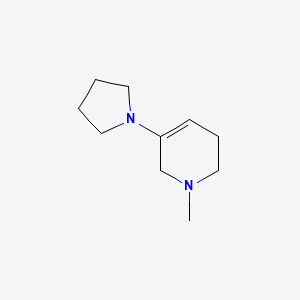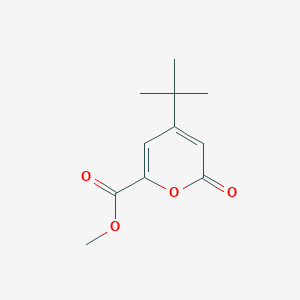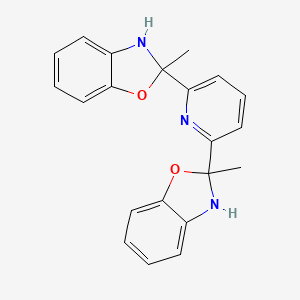
2,2'-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is a complex organic compound that features a pyridine ring flanked by two benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-amino-2-methyl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzoxazole rings can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(benzoxazole): Lacks the methyl groups present in 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), resulting in different chemical properties.
2,2’-(Pyridine-2,6-diyl)bis(2-phenyl-2,3-dihydro-1,3-benzoxazole): Contains phenyl groups instead of methyl groups, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is unique due to the presence of methyl groups on the benzoxazole rings, which influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
60994-19-6 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-methyl-2-[6-(2-methyl-3H-1,3-benzoxazol-2-yl)pyridin-2-yl]-3H-1,3-benzoxazole |
InChI |
InChI=1S/C21H19N3O2/c1-20(23-14-8-3-5-10-16(14)25-20)18-12-7-13-19(22-18)21(2)24-15-9-4-6-11-17(15)26-21/h3-13,23-24H,1-2H3 |
Clave InChI |
GAERBGYIUZMPMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=CC=CC=C2O1)C3=NC(=CC=C3)C4(NC5=CC=CC=C5O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

